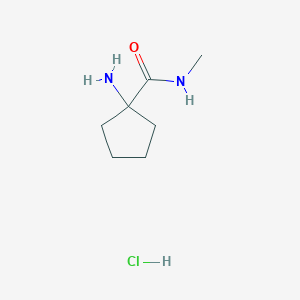

1-Amino-N-methylcyclopentan-1-carbonsäureamid-Hydrochlorid

Übersicht

Beschreibung

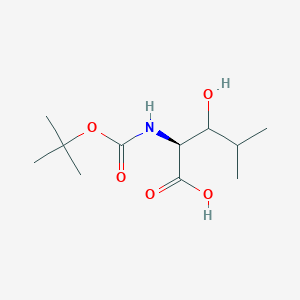

“1-amino-N-methylcyclopentane-1-carboxamide hydrochloride” is a chemical compound with the IUPAC name 1-amino-N-methylcyclopentanecarboxamide hydrochloride . It has a molecular weight of 178.66 .

Molecular Structure Analysis

The InChI code for “1-amino-N-methylcyclopentane-1-carboxamide hydrochloride” is 1S/C7H14N2O.ClH/c1-9-6(10)7(8)4-2-3-5-7;/h2-5,8H2,1H3,(H,9,10);1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

“1-amino-N-methylcyclopentane-1-carboxamide hydrochloride” appears as a powder . It has a molecular weight of 178.66 .Wissenschaftliche Forschungsanwendungen

- Die Inkubation von Böden mit 1-Amino-N-methylcyclopentan-1-carbonsäureamid-Hydrochlorid hat nachweislich die Genhäufigkeit induziert, die für ACC-Deaminasen kodiert. Diese Enzyme können ACC abbauen, was möglicherweise zu einem verbesserten Pflanzenwachstum und einer erhöhten Stresstoleranz führt .

- Bodenmikroorganismen, einschließlich Bakterien und Pilze, nutzen ACC als Stickstoff- und Kohlenstoffquelle. Durch die Untersuchung der Auswirkungen von this compound auf mikrobielle Gemeinschaften gewinnen Forscher Erkenntnisse über die Prozesse der biologischen Stickstofffixierung .

- American Elements liefert this compound als Teil seines umfassenden Katalogs von Produkten für die Biowissenschaften. Forscher können auf diese Verbindung für verschiedene Anwendungen zugreifen, einschließlich Großmengen und kundenspezifischer Materialien .

Pflanzenwachstumsregulation und Stresstoleranz

Biologische Stickstofffixierung

Materialwissenschaften und Forschung in den Biowissenschaften

Safety and Hazards

The safety information for “1-amino-N-methylcyclopentane-1-carboxamide hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

1-amino-N-methylcyclopentane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9-6(10)7(8)4-2-3-5-7;/h2-5,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEACORCOKUAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

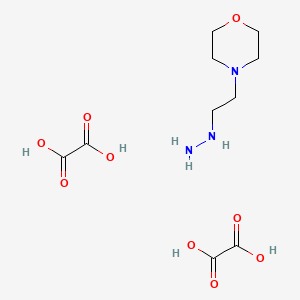

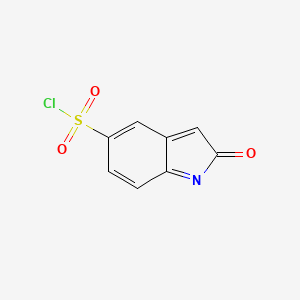

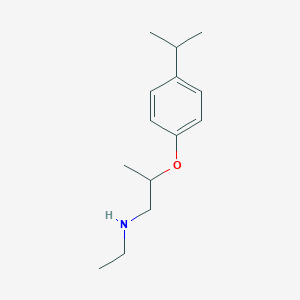

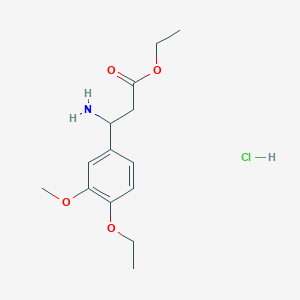

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)

![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)

![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)

![[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1531012.png)

![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride](/img/structure/B1531014.png)

![Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1531015.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531017.png)